

molecular structure of 4-(2-Methoxyphenoxy)benzoic acid

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Compound of Interest

Compound Name: 4-(2-Methoxyphenoxy)benzoic acid

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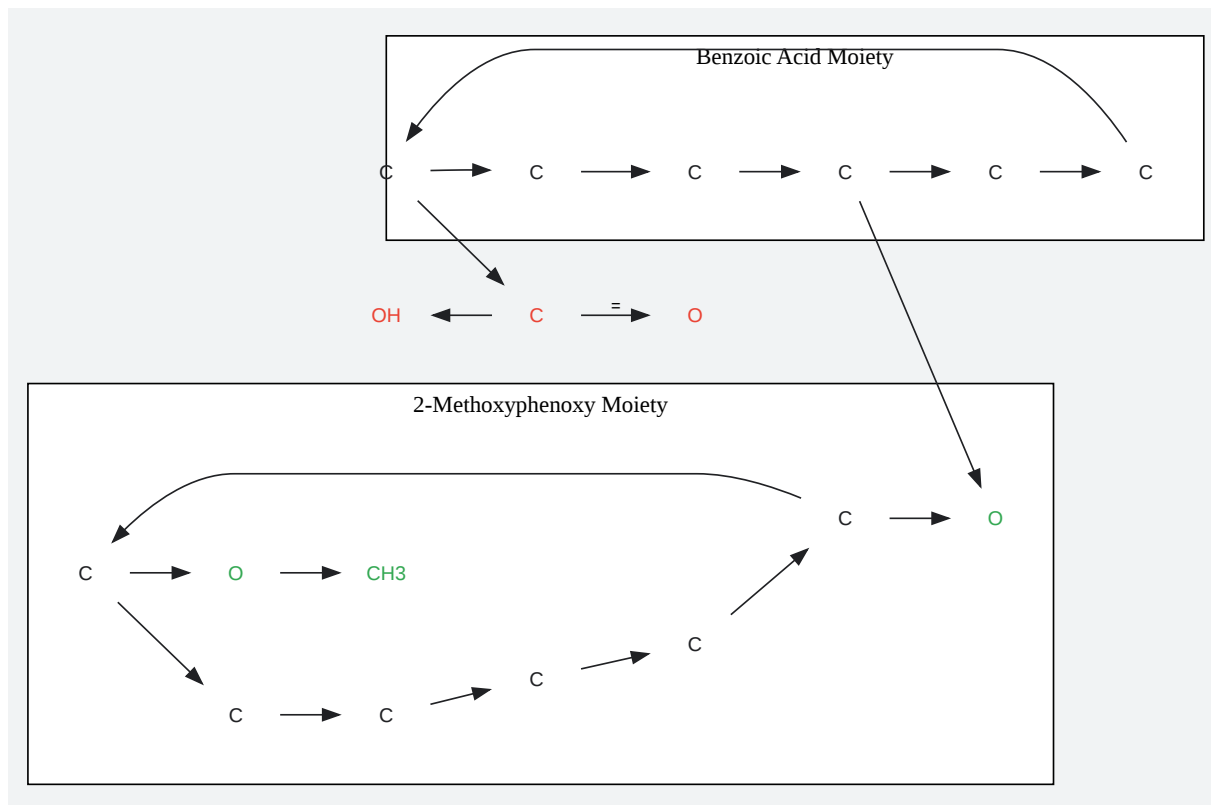
An In-depth Technical Guide on the Molecular Structure of **4-(2-Methoxyphenoxy)benzoic acid**

Introduction

4-(2-Methoxyphenoxy)benzoic acid is an aromatic carboxylic acid with notable applications in the pharmaceutical and agrochemical sectors.^[1] Its structure, featuring a methoxyphenyl ether group, imparts specific chemical properties that make it a valuable intermediate in the synthesis of various compounds, including anti-inflammatory drugs and herbicides.^[1] This technical guide provides a comprehensive overview of the molecular structure of **4-(2-Methoxyphenoxy)benzoic acid**, including its key identifiers, physicochemical properties, spectroscopic data, and a plausible synthetic route.

Molecular Structure and Identification

The molecular structure of **4-(2-Methoxyphenoxy)benzoic acid** consists of a benzoic acid scaffold substituted at the para-position with a 2-methoxyphenoxy group. This substitution involves an ether linkage between the two aromatic rings.



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Caption: 2D molecular structure of **4-(2-Methoxyphenoxy)benzoic acid**.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ O ₄	[1][2][3]
Molecular Weight	244.25 g/mol	[1]
CAS Number	103203-54-9	[1][2][3]
PubChem ID	618450	[1]
Appearance	White to off-white powder	[1]
SMILES	<chem>COC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O</chem>	[4]
InChI	InChI=1S/C14H12O4/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3,(H,15,16)	[4]
InChIKey	UYBHUZLSTOFTOG-UHFFFAOYSA-N	[4]

Spectroscopic Characterization

While specific experimental spectra for **4-(2-Methoxyphenoxy)benzoic acid** are not readily available in public databases, its spectral characteristics can be predicted based on its functional groups and the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Carboxylic acid (-COOH)	12.0 - 13.0	Singlet (broad)
Aromatic (benzoic acid ring)	7.0 - 8.2	Multiplet
Aromatic (phenoxy ring)	6.8 - 7.5	Multiplet
Methoxy (-OCH ₃)	3.8 - 4.0	Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
Carboxylic acid (C=O)	165 - 175
Aromatic (C-O, C-C)	110 - 160
Methoxy (-OCH ₃)	55 - 60

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H (Carboxylic acid)	2500 - 3300	Broad, stretching
C-H (Aromatic)	3000 - 3100	Stretching
C=O (Carboxylic acid)	1680 - 1710	Stretching
C=C (Aromatic)	1450 - 1600	Stretching
C-O (Ether, Methoxy)	1000 - 1300	Stretching

Mass Spectrometry (MS)

In mass spectrometry, **4-(2-Methoxyphenoxy)benzoic acid** is expected to exhibit a molecular ion peak corresponding to its molecular weight.

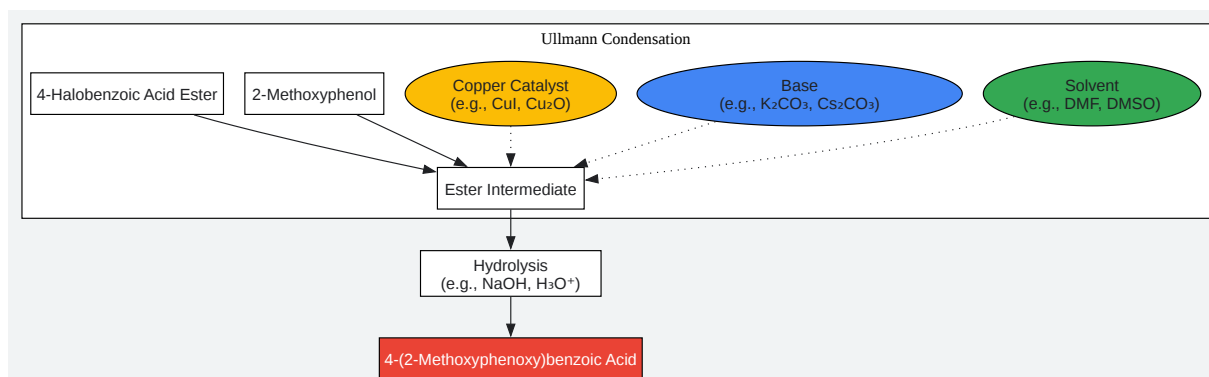
Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Fragment Ion	Description
244	$[M]^+$	Molecular ion
229	$[M - CH_3]^+$	Loss of a methyl group
199	$[M - COOH]^+$	Loss of the carboxylic acid group
121	$[C_7H_5O_2]^+$	Benzoic acid fragment
123	$[C_7H_7O_2]^+$	Methoxyphenoxy fragment

Experimental Protocols: Synthesis

A plausible synthetic route for **4-(2-Methoxyphenoxy)benzoic acid** is the Ullmann condensation, a well-established method for forming diaryl ethers.^[5] This would involve the copper-catalyzed reaction between a halogenated benzoic acid derivative and a methoxyphenol.

Reaction Scheme:



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Caption: Proposed synthesis workflow for **4-(2-Methoxyphenoxy)benzoic acid**.

Detailed Methodology:

- Esterification of 4-Halobenzoic Acid: To protect the carboxylic acid group, 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-iodobenzoic acid) is first converted to its methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification).
- Ullmann Condensation:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the 4-halobenzoic acid ester, 2-methoxyphenol (1.1 equivalents), a copper catalyst (e.g., copper(I) iodide, 10 mol%), and a base (e.g., potassium carbonate, 2 equivalents) are combined in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

- The reaction mixture is heated to 120-150 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Work-up and Purification of the Intermediate:
 - After completion, the reaction mixture is cooled to room temperature and diluted with water.
 - The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
 - The crude ester intermediate is purified by column chromatography on silica gel.
- Hydrolysis:
 - The purified ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).
 - The mixture is heated to reflux for 2-4 hours.
 - After cooling, the alcohol is removed under reduced pressure.
 - The remaining aqueous solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the product.
- Final Purification:
 - The precipitated **4-(2-Methoxyphenoxy)benzoic acid** is collected by filtration, washed with cold water, and dried.
 - Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

4-(2-Methoxyphenoxy)benzoic acid is a compound with a well-defined molecular structure that lends itself to a variety of applications in chemical synthesis. This guide has provided a detailed overview of its structural and physicochemical properties, predicted spectroscopic data, and a robust protocol for its synthesis. This information serves as a valuable resource for researchers and professionals in the fields of medicinal and agricultural chemistry.

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